1-(2-Bromo-3-pyridinyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-pyridinyl)-1-butanone is an organic compound characterized by the presence of a bromine atom attached to a pyridine ring and a butanone group. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-3-pyridinyl)-1-butanone typically involves the bromination of pyridine derivatives. Industrial production methods may involve the use of catalysts such as aluminum bromide or iron bromide to facilitate the bromination process .
Analyse Chemischer Reaktionen
1-(2-Bromo-3-pyridinyl)-1-butanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced products. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3-pyridinyl)-1-butanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and butanone moieties into molecules.
Biology: Employed in the study of enzyme inhibitors and other biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-3-pyridinyl)-1-butanone involves its interaction with molecular targets through its bromine and butanone functional groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-3-pyridinyl)-1-butanone can be compared with other similar compounds such as:
2-Bromo-3-pyridinyl trifluoromethanesulfonate: Known for its use in similar organic synthesis applications.
3-(2-Bromo-3-pyridinyl)-1-propanol: Another brominated pyridine derivative with different functional groups.
(2-Bromo-3-pyridinyl)acetic acid: Used in various chemical reactions and studies. The uniqueness of this compound lies in its specific combination of bromine and butanone groups, which provides distinct reactivity and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H10BrNO |
---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
1-(2-bromopyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-2-4-8(12)7-5-3-6-11-9(7)10/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
QNQKYAYGQQZTAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(N=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.